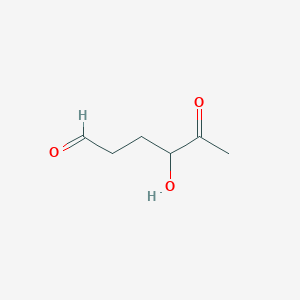

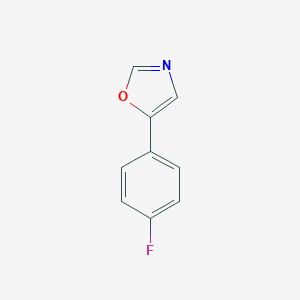

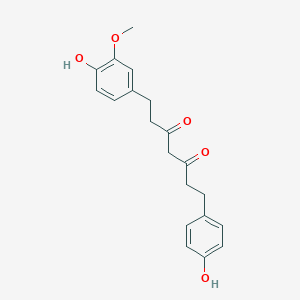

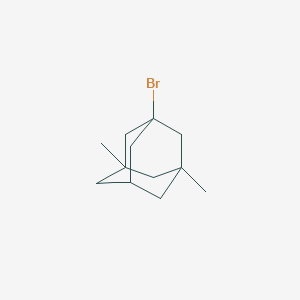

![molecular formula C13H20BrNO2 B142422 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 80827-62-9](/img/structure/B142422.png)

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

Overview

Description

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, also known as 4-Bromobutyl-8-azaspiro[4.5]decane-7,9-dione, is a monocyclic dione that belongs to the class of spiro compounds. It is a white crystalline solid that is insoluble in water and has a melting point of 100-105°C. 4-Bromobutyl-8-azaspiro[4.5]decane-7,9-dione is used in organic synthesis as a building block for the synthesis of heterocyclic compounds.

Scientific Research Applications

Receptor Ligand Potential

One study focused on the synthesis of derivatives of 8-azaspiro[5.4]decane-7,9-dione, closely related to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. These compounds demonstrated potential as ligands for 5-HT1A and 5-HT2A receptors, suggesting applications in neurological research and drug development (Bojarski et al., 2001).

Enhanced Reactivity in Chemical Synthesis

Another study highlighted the enhanced reactivity of similar compounds in chemical reactions, specifically in the Castagnoli-Cushman reaction with imines. This suggests the compound's utility in advanced organic synthesis and pharmaceutical research (Rashevskii et al., 2020).

NMR Spectroscopy Studies

In a study on buspirone analogues, NMR spectroscopy was utilized to examine the conformation of piperazine rings in compounds structurally similar to this compound. This research contributes to the understanding of molecular structures and dynamics in drug design (Chilmonczyk et al., 1996).

Anticonvulsant Properties

A study explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione. These findings indicate potential therapeutic applications in epilepsy treatment (Kamiński et al., 2008).

Synthesis Potential

Research demonstrated a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, showing the compound's potential for producing biologically active substances (Ogurtsov & Rakitin, 2020).

Solid State Analysis

A study of buspirone free base, closely related to the compound , provided insights into its solid-state structure, important for understanding drug behavior in storage and processing (Kozioł et al., 2006).

Enantioselective Microbial Reduction

Research on the enantioselective microbial reduction of a similar compound indicated potential applications in producing specific enantiomers for drug development (Patel et al., 2005).

Crystal Structure Analysis

The crystal structures of oxaspirocyclic compounds were analyzed, providing valuable data for drug design and pharmaceutical formulation (Jiang & Zeng, 2016).

Mechanism of Action

Target of Action

The primary target of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is the Prolyl Hydroxylase Domain (PHD) . PHDs are enzymes that play a crucial role in the response to hypoxia, or low oxygen levels, in cells and tissues . They are involved in the regulation of Hypoxia Inducible Factor (HIF), which controls many genes involved in survival under hypoxic conditions .

Mode of Action

This compound acts as an inhibitor of PHDs . It binds to the active site of these enzymes, competing with their natural substrate, 2-oxoglutarate . This prevents the hydroxylation of HIF, a modification that normally targets it for degradation. As a result, HIF levels increase in the cell .

Biochemical Pathways

The inhibition of PHDs leads to the stabilization of HIF, which can then translocate to the nucleus and bind to Hypoxia Response Elements (HREs) in the DNA . This triggers the transcription of numerous genes involved in adaptation to hypoxia. These include genes involved in angiogenesis, erythropoiesis, and metabolism .

Result of Action

The result of this compound action is the upregulation of a host of genes that help the body adapt to hypoxic conditions . This includes the production of erythropoietin, which stimulates the production of red blood cells, and vascular endothelial growth factor, which promotes the formation of new blood vessels .

Biochemical Analysis

Biochemical Properties

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the interaction . Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of certain enzymes, leading to competitive inhibition and subsequent alteration of enzymatic activity . Additionally, this compound can activate transcription factors, resulting in upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for consistent experimental outcomes . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can induce adaptive cellular responses, potentially leading to altered cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular resilience . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . The metabolites of 8-(4-Bromobutyl)-8-azaspiro

properties

IUPAC Name |

8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCVFKSWYYHXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458868 | |

| Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80827-62-9 | |

| Record name | 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.